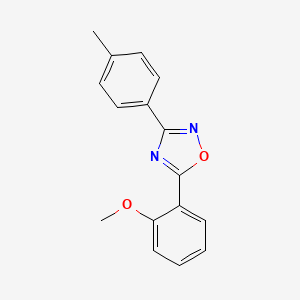
5-(2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with 4-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been investigated for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. It has been studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: It has been explored for its potential as a pesticide or herbicide due to its biological activity against certain pests and weeds.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it could inhibit the activity of enzymes involved in cell division, leading to anticancer effects. In materials science, its electronic properties are utilized to enhance the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-(2-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but different positioning of the oxadiazole ring.
3-(4-methylphenyl)-1,2,4-triazole: Similar aromatic substitution but different heterocyclic core.
5-(2-methoxyphenyl)-1,2,4-thiadiazole: Similar structure with sulfur replacing oxygen in the oxadiazole ring.
Uniqueness
5-(2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the aromatic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)15-17-16(20-18-15)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQRMZCEVPFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)
![(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5747368.png)
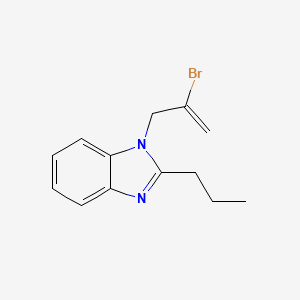
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
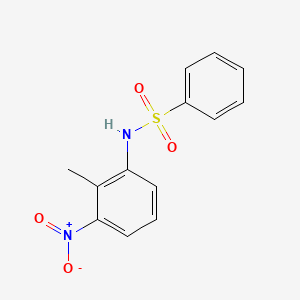
![N'-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
![2-[(E)-2-nitroethenyl]-5-phenylfuran](/img/structure/B5747407.png)
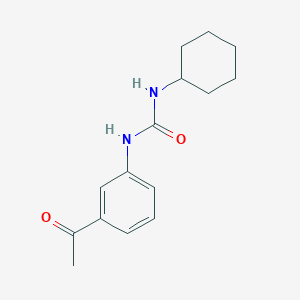
![3-[(diethylamino)methyl]-4-methoxy-N-{4-[2-(4-methyl-3-nitrobenzoyl)carbonohydrazonoyl]phenyl}benzamide](/img/structure/B5747415.png)
![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
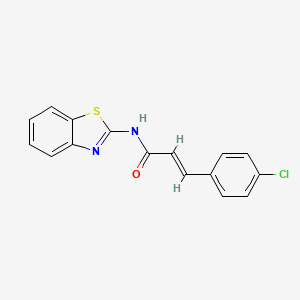
![N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)
![1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
